1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one
Description
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3 |
InChI Key |
NHZXROTVMVZZBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
Key Steps and Conditions
-
Substrate Preparation : The α-methylene ketone precursor (e.g., 3-methoxybenzalacetone) is synthesized through aldol condensation or Claisen-Schmidt reactions.
-
Reagent Addition : DMFDMA is added in excess (typically 2.5–3 equivalents) under inert atmosphere (N₂ or Ar).
-
Catalysis : L-proline (10 mol%) is commonly used to enhance stereoselectivity, favoring the E,E-configured dienone.
-
Solvent and Temperature : Toluene or DMF is employed, with reflux at 80–110°C for 6–24 hours.
Yield and Purity
-
Optimized Yield : 60–77% under reflux conditions with L-proline.
-
Purity : Purified via column chromatography (silica gel, CHCl₃/MeOH gradients).
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | L-proline (10 mol%) | |
| Solvent | Toluene or DMF | |
| Temperature | 80–110°C (reflux) | |
| Reaction Time | 6–24 hours | |
| Yield | 60–77% |
Alternative Catalytic Systems
Efforts to optimize yields and reduce reaction times have explored alternative catalysts and promoters.
Triflic Acid (TfOH)-Promoted Condensation
TfOH acts as a Lewis acid to facilitate enaminone formation from dibenzylidene ketones and organic azides. While primarily used for Z-configured enaminones, this method highlights the role of acid catalysis in controlling stereochemistry.
Procedure Highlights
-
Reagents : Dibenzylidene ketone (1.0 mmol), TfOH (2.0 mmol), organic azide (2.0 mmol).
-
Conditions : CH₂Cl₂, 0°C to room temperature, 15 minutes to 6 hours.
-
Stereochemical Outcome : Exclusive Z-isomer formation due to TfOH’s strong acidity.
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | Triflic acid (TfOH) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 15 minutes to 6 hours | |
| Yield | Varies (dependent on azide) |
Aldol Condensation and Subsequent Functionalization
Patent literature describes alternative routes involving aldol condensation followed by nucleophilic substitution or metal-catalyzed cross-coupling.
Core Steps
Advantages and Challenges
-
Advantages : Scalability and simplicity of aldol reactions.
-
Challenges : Controlling regioselectivity during dimethylamino group addition.
| Parameter | Details | Reference |
|---|---|---|
| Base | Sodium methoxide | |
| Solvent | Methanol | |
| Temperature | Room temperature | |
| Yield | High (>95% for some intermediates) |
Microwave-Assisted and Ultrasound-Enhanced Methods
Emerging techniques aim to reduce reaction times and improve yields.
Microwave Synthesis
Ultrasonic Assistance
-
Conditions : Sonication (50°C, 45–60 minutes) enhances reaction kinetics via cavitation.
-
Yield : Up to 90% under optimized sonication times.
Critical Factors in Reaction Optimization
Key variables influencing yield and selectivity include:
| Factor | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 45–55°C | Higher temps reduce byproducts |
| Catalyst Load | 0.5–1.0 eq. (HCl) | Excess acid degrades product |
| Sonication Time | 30–60 minutes | Prolonged time increases yield |
Stereochemical Control and Characterization
The E,E-configuration is critical for biological activity. NMR and computational tools validate stereochemistry:
-
¹H NMR : Coupling constants (J = 15–16 Hz) confirm trans-alkene protons.
-
Molecular Docking : Predicts interactions with tubulin or DNA topoisomerase II.
Comparison of Methods
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds via a Michael addition followed by tandem cyclization :
-
Step 1 : DMFDMA acts as a nucleophile, attacking the α,β-unsaturated carbonyl system of 4-methoxybenzaldehyde.
-
Step 2 : Intramolecular cyclization forms the penta-1,4-dien-3-one core.
-
Step 3 : The dimethylamino group (-NMe₂) is introduced via the DMFDMA component .
Key Reagents and Conditions
| Reagent/Condition | Role | Source |
|---|---|---|
| DMFDMA | Nucleophile for conjugate addition | |
| L-proline | Organocatalyst for enamine formation | |
| Toluene | Solvent and reflux medium | |
| Nitrogen atmosphere | Prevents oxidation |
Reaction Optimization
-
Yield : Up to 60% under optimized conditions.
-
Catalyst efficiency : L-proline enhances reaction rates by stabilizing intermediate enamine species .
-
Structural analogs : Substitution at the 4-methoxyphenyl position (e.g., trifluoromethyl or nitro groups) modifies reactivity but follows similar mechanisms .
Structural Characterization
NMR data for related compounds (e.g., (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one) confirm the E,E configuration of double bonds and the dimethylamino group’s position .
Comparative Analysis of Related Compounds
| Compound | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Target compound | Penta-dienone | Dimethylamino group, 3-methoxyphenyl | Antioxidant, anticancer |
| Curcumin | Polyphenol | Natural origin | Anti-inflammatory, anticancer |
| B63 (1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one) | Penta-dienone | Higher stability | Anticancer |
| (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one | Penta-dienone | 4-methoxyphenyl substitution | Potentially similar activity |
This comparison highlights the target compound’s unique electron-donating groups (dimethylamino and methoxy) that enhance biological interactions.
Potential Reactions and Derivatives
-
Oxidation : The conjugated dienone system may undergo oxidation to form epoxides or quinones, though overoxidation requires careful control.
-
Alkylation : The dimethylamino group could act as a nucleophile in further substitution reactions (e.g., with alkyl halides).
-
Mannich reactions : Derivatives with aminomethyl groups (e.g., diethylamino) show enhanced cytotoxicity, as seen in related compounds .
Scientific Research Applications
Chemistry
1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction can yield amines and alcohols.
- Substitution : The compound can undergo substitution reactions with halogens or alkylating agents .
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : It has shown effectiveness against ampicillin-resistant Enterobacter cloacae, suggesting potential for treating resistant bacterial infections.
- Anticancer Properties : Studies are ongoing to explore its effects on various cancer cell lines, focusing on its mechanisms of action and potential therapeutic applications .
Medicine
The compound is being investigated for its therapeutic potential:
- Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific diseases. Ongoing research aims to elucidate its pharmacological profiles and mechanisms of action .
Industry
In industrial applications, 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in formulating various chemical products.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, also known by its CAS number 886361-10-0, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₁₇NO₂
- Molecular Weight : 231.3 g/mol
- Melting Point : 50-53 °C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It modulates pro-inflammatory cytokines and transcription factors, which may lead to reduced inflammation in various models.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.
The biological effects of 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It may influence the expression of genes related to inflammation and oxidative stress response.
- Interaction with Cellular Signaling Pathways : The compound likely interacts with key signaling pathways that regulate cell survival and apoptosis.
Antioxidant Activity
A study evaluated the antioxidant capacity of various diarylpentanoids, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a strong antioxidant potential (IC50 values ranging from 10 to 20 µM) .
Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively inhibited the production of nitric oxide (NO) in RAW 264.7 macrophages. The IC50 values for NO inhibition were reported at approximately 13.64 ± 0.41 µM, highlighting its potency compared to standard anti-inflammatory agents like curcumin .
Antimicrobial Activity
Research involving various bacterial strains revealed that 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one exhibited notable activity against ampicillin-resistant Enterobacter cloacae. This suggests its potential use in treating infections caused by resistant bacteria .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,4-pentadien-3-one derivatives with aromatic substituents?
The synthesis of diarylpentadienone derivatives typically involves Claisen-Schmidt condensation , where an aromatic aldehyde reacts with a ketone under acidic or basic conditions. For example, (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one was synthesized by reacting 4-hydroxy-3-methoxyacetophenone with 4-hydroxybenzaldehyde in ethanol under HCl catalysis . Key parameters include solvent choice (ethanol, methanol), temperature (room temperature to reflux), and catalyst (HCl, NaOH). Yields vary significantly (19–84%) depending on substituent electronic effects and steric hindrance .
Q. Which analytical techniques are critical for characterizing 1,4-pentadien-3-one derivatives?
Essential techniques include:
- NMR spectroscopy : Confirms regiochemistry and substituent positions via chemical shifts (e.g., α,β-unsaturated ketone protons at δ 6.5–7.5 ppm for conjugated double bonds) .
- IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) and aromatic C–H bending (800–900 cm⁻¹) .
- HR-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC : Ensures purity (>95%) for biological assays .
Q. What preliminary biological activities are reported for structurally similar 1,4-pentadien-3-one derivatives?
Analogous compounds exhibit antiproliferative , antiviral , and antioxidant activities. For instance:
- (1E,4E)-1-(Pyridin-2-yl)-5-(thiazol-2-yl)penta-1,4-dien-3-one showed potent antiproliferative effects in prostate epithelial cells .
- (1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one demonstrated neuroprotective effects via NRF2 pathway modulation .
- Oxime ether derivatives displayed antiviral activity against tobacco mosaic virus (TMV) with inhibition rates up to 87% .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in 1,4-pentadien-3-one derivatives?
SAR studies reveal:
- Electron-withdrawing groups (e.g., –CF₃, –NO₂) enhance antiproliferative activity by increasing electrophilicity of the α,β-unsaturated ketone .
- Methoxy and hydroxy substituents improve antioxidant capacity by facilitating radical scavenging .
- Bulkier aromatic groups (e.g., quinazoline) improve antiviral activity via stronger hydrophobic interactions with viral coat proteins . Example: Replacing a thiazole moiety with a pyridinyl group in (1E,4E)-1-(Pyridin-2-yl)-5-(thiazol-2-yl)penta-1,4-dien-3-one increased antiproliferative potency by 30% .
Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?
Contradictions often arise from substituent positioning or assay variability . Mitigation strategies include:
- Molecular docking : Validates target binding modes. For example, (1E,4E)-1-(2-Nitrophenyl)-5-(cyclohexenyl)penta-1,4-dien-3-one showed stronger binding to TMV coat protein (binding energy: -6.98 kcal/mol) than ribavirin .
- Dose-response assays : Differentiates true activity from cytotoxicity. Compounds with EC₅₀ values <10 µM are prioritized for further study .
- Metabolic stability testing : Addresses discrepancies between in vitro and in vivo results .
Q. How can synthetic yields of low-yielding 1,4-pentadien-3-one derivatives be improved?
Low yields (e.g., 19% for (1E,4E)-1-(1-(sec-Butyl)-1H-imidazol-2-yl)-5-(3,4-dimethoxyphenyl)penta-1,4-dien-3-one ) can be optimized by:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance condensation efficiency .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
Methodological Considerations
Q. Table 1. Key Physicochemical and Biological Data for Representative Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
